molecular formula C30H43FO9 B13411443 9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate CAS No. 7743-96-6

9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate

Cat. No.: B13411443
CAS No.: 7743-96-6
M. Wt: 566.7 g/mol
InChI Key: AXUFUYKLWKUANP-QMZFSIOOSA-N
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Description

9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature, pressure, and pH control. Quality control measures are implemented to monitor the product at various stages of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s activity and specificity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct pharmacological profiles.

Scientific Research Applications

9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is utilized in:

    Chemistry: As a reference standard in analytical chemistry and for the synthesis of related compounds.

    Biology: In studies investigating the mechanisms of inflammation and immune response.

    Medicine: As a therapeutic agent in the treatment of inflammatory and autoimmune diseases.

    Industry: In the formulation of pharmaceutical products and as a quality control standard.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.

    Betamethasone: Another glucocorticoid with potent anti-inflammatory effects.

    Triamcinolone: A synthetic glucocorticoid used in the treatment of various inflammatory conditions.

Uniqueness

9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate is unique due to its specific chemical structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Its enhanced stability and prolonged duration of action make it particularly effective in clinical applications.

Properties

CAS No.

7743-96-6

Molecular Formula

C30H43FO9

Molecular Weight

566.7 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[2-(2-ethoxyethoxy)ethoxy]acetate

InChI

InChI=1S/C30H43FO9/c1-5-37-10-11-38-12-13-39-18-26(35)40-17-25(34)30(36)19(2)14-23-22-7-6-20-15-21(32)8-9-27(20,3)29(22,31)24(33)16-28(23,30)4/h8-9,15,19,22-24,33,36H,5-7,10-14,16-18H2,1-4H3/t19-,22+,23+,24+,27+,28+,29+,30+/m1/s1

InChI Key

AXUFUYKLWKUANP-QMZFSIOOSA-N

Isomeric SMILES

CCOCCOCCOCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCOCCOCCOCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

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